Enantiomeric Purity and Identity: Direct Comparison of Specific Optical Rotation with CBZ-L-Methionine
The stereochemical identity of CBZ-D-Methionine is unequivocally distinguished from its L-enantiomer by specific optical rotation. The D-enantiomer exhibits a positive rotation, while the L-enantiomer exhibits a negative rotation of comparable magnitude, allowing for immediate qualitative and quantitative differentiation in procurement and analytical verification . This property confirms the compound's configuration as the D-isomer.
| Evidence Dimension | Specific Optical Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | +24.0° to +28.0° (c=1, MeOH) |
| Comparator Or Baseline | CBZ-L-Methionine (CAS 1152-62-1): -25.0° to -27.0° (c=1, MeOH) |
| Quantified Difference | Absolute difference of ~49-55° in opposite directions |
| Conditions | Measured at 20°C, concentration c=1 in methanol (MeOH) |
Why This Matters
For procurement, this quantitative metric provides a definitive, verifiable pass/fail test for stereochemical purity, ensuring the correct enantiomer is supplied for asymmetric syntheses.
